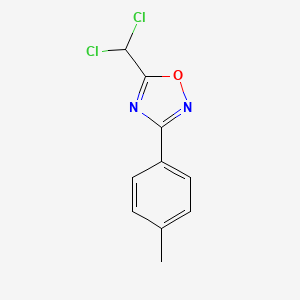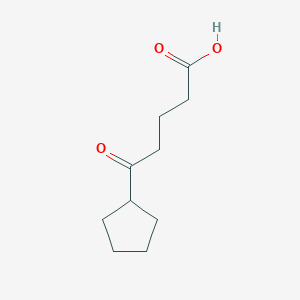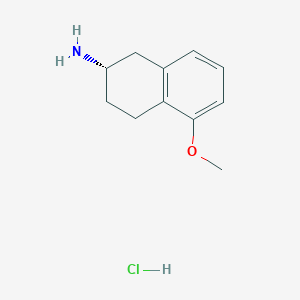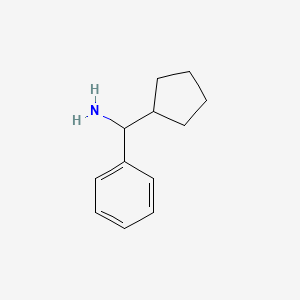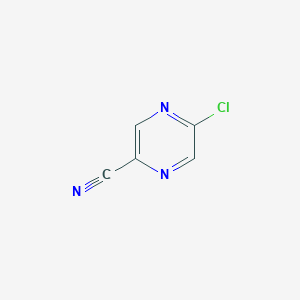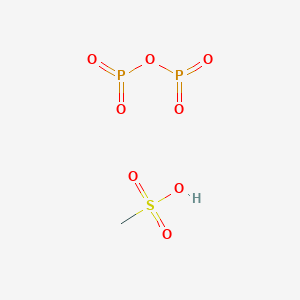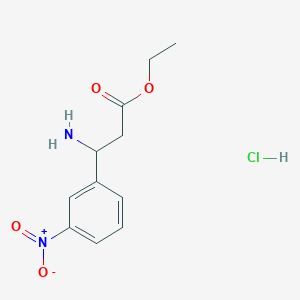![molecular formula C10H10ClNO3 B1357215 3-[(5-氯-2-甲基苯基)氨基]-3-氧代丙酸 CAS No. 905811-05-4](/img/structure/B1357215.png)
3-[(5-氯-2-甲基苯基)氨基]-3-氧代丙酸
描述
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound with the CAS Number: 905811-05-4. It has a molecular weight of 227.65 . The IUPAC name for this compound is 3-(5-chloro-2-methylanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.科学研究应用
抗菌和抗真菌活性
- 合成和抗菌活性: 与所讨论的化合物密切相关的3-[(2-羟基-5-甲基(氯)苯基)氨基]丁酸衍生物显示出对金黄色葡萄球菌和白色念珠菌的显著抗菌活性,此外,它们还表现出对念珠菌和黑曲霉的显著抗真菌活性(Mickevičienė等,2015)。
合成和表征
- 杂环化合物的合成: 利用类似的3-氧代丙酸化合物已经实现了各种杂环化合物的合成,包括吡咯和氯喹喙啉衍生物(Pokhodylo等,2010)。
- 转化为其他化合物: 该化合物已被用于合成其他重要衍生物,如4-氨基-5-羟基-4,5-二氢呋喃-2-酮盐酸盐,这是天冬氨酸1-半醛盐酸盐的稳定形式(Cheung & Shoolingin‐Jordan, 1997)。
化学反应和性质
- 无溶剂合成: 已记录了与3-[(5-氯-2-甲基苯基)氨基]-3-氧代丙酸密切相关的化合物的无溶剂合成,展示了一种环保的化学合成方法(Csende et al., 2011)。
- 偶联-环化反应: 该化合物已参与与末端炔烃的高效顺序偶联-环化反应(Kobayashi et al., 2008)。
药理应用
- 抗疟活性: 类似的3-氧代丙酸衍生物在抗疟活性方面显示出潜力,突显了该化合物在药理研究中的相关性(Werbel et al., 1986)。
其他应用
- 合成具有药理活性的衍生物: 该化合物已被用于合成具有药理活性的衍生物,展示了它在药物化学中的多功能性(Vasil'eva et al., 2016)。
作用机制
Target of Action
The primary target of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, also known as tolfenamic acid, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are involved in inflammation and pain signaling .
Mode of Action
Tolfenamic acid acts as an inhibitor of the cyclooxygenase enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by tolfenamic acid is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting the cyclooxygenase enzyme, tolfenamic acid disrupts this pathway, leading to a reduction in the production of prostaglandins .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for tolfenamic acid were not found in the search results, nonsteroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid generally have good oral absorption. They are extensively bound to plasma proteins and are widely distributed in the body. NSAIDs are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of tolfenamic acid’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it reduces the signaling for pain and inflammation at the site of injury or disease . Additionally, tolfenamic acid has been shown to have anticancer activity .
Action Environment
The action of tolfenamic acid can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and excretion of the drug . It’s also worth noting that the drug’s stability could be affected by storage conditions .
生化分析
Biochemical Properties
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid plays a significant role in biochemical reactions by inhibiting the synthesis of prostaglandins. This inhibition is achieved through the compound’s interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By preventing the formation of prostaglandins, 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid reduces inflammation and pain . Additionally, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Cellular Effects
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid affects various types of cells and cellular processes. It has been observed to induce apoptosis in head and neck cancer cells, suggesting its potential as an anticancer agent . The compound influences cell signaling pathways by inhibiting the activity of COX enzymes, which are involved in the production of pro-inflammatory mediators. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid involves its binding interactions with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain. Additionally, 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid remains stable under certain conditions, but its efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing severe adverse reactions . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its overall efficacy and safety profile. Additionally, 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has been shown to affect metabolic flux and metabolite levels, further highlighting its role in biochemical processes .
Transport and Distribution
Within cells and tissues, 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is distributed to different tissues, including the liver, kidneys, and gastrointestinal tract . Its transport and distribution play a crucial role in determining its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid can affect its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Understanding the subcellular localization of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(5-chloro-2-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXXXTLXVKEGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586147 | |
| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905811-05-4 | |
| Record name | 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


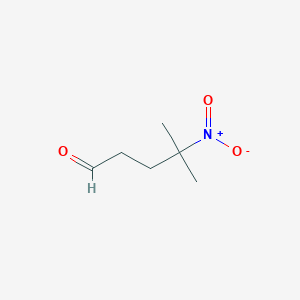

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
